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Abstract
Vicasinabin (also known as RG7774) is a potent, orally bioavailable, and highly selective full

agonist for the cannabinoid receptor 2 (CB2R).[1][2][3] Developed by Roche, it has been

investigated for its therapeutic potential in conditions such as diabetic retinopathy due to its

anti-inflammatory and anti-permeability properties.[1][4] This technical guide provides a

comprehensive overview of the structure, chemical properties, and biological activity of

Vicasinabin, including detailed experimental protocols and a summary of its quantitative data.

Chemical Structure and Properties
Vicasinabin is a triazolopyrimidine derivative with the systematic IUPAC name (3S)-1-[5-tert-

butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol. Its chemical

structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of Vicasinabin
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Property Value Reference

Molecular Formula C₁₅H₂₂N₁₀O

Molecular Weight 358.40 g/mol

IUPAC Name

(3S)-1-[5-tert-butyl-3-[(1-

methyltetrazol-5-

yl)methyl]triazolo[4,5-

d]pyrimidin-7-yl]pyrrolidin-3-ol

InChI

InChI=1S/C15H22N10O/c1-

15(2,3)14-16-12(24-6-5-

9(26)7-24)11-13(17-14)25(21-

19-11)8-10-18-20-22-

23(10)4/h9,26H,5-8H2,1-

4H3/t9-/m0/s1

InChIKey
MAYZWDRUFKUGGP-

VIFPVBQESA-N

SMILES

CC(C)

(C)C1=NC2=C(C(=N1)N3CC--

INVALID-LINK--

O)N=NN2CC4=NN=NN4C

CAS Number 1433361-02-4

Synonyms RG7774, RG-7774

Biological Activity and Quantitative Data
Vicasinabin is a full agonist of the CB2 receptor, demonstrating high potency and selectivity

with no significant binding or activation of the cannabinoid receptor 1 (CB1R). Its activation of

CB2R leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP

(cAMP) levels. This signaling cascade is associated with anti-inflammatory effects, including

the reduction of leukocyte adhesion and vascular permeability.

Table 2: In Vitro Pharmacological Data for Vicasinabin
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Parameter Species
Cell
Line/Tissue

Value Reference

EC₅₀ Human
CHO

(recombinant)
2.8 nM

Mouse
CHO

(recombinant)
2.60 nM

Kᵢ Human
CHO

(recombinant)
51.3 nM

Human U698M 53 nM

Mouse Spleen 33 nM

Table 3: In Vivo Efficacy Data for Vicasinabin

Animal Model Effect ED₅₀ Reference

Laser-induced

Choroidal

Neovascularization

(CNV) in rats

Reduction of lesion

area
0.32 mg/kg

Signaling Pathway and Experimental Workflows
Vicasinabin-Induced CB2R Signaling Pathway
Activation of the CB2 receptor by Vicasinabin initiates a cascade of intracellular events. The

CB2R, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins. This leads to

the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP).

Downstream of this, Vicasinabin modulates the activity of mitogen-activated protein kinase

(MAPK) pathways, including ERK1/2, p38, and JNK, which are crucial in regulating

inflammation and cell survival.
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Caption: Vicasinabin-induced CB2R signaling cascade.

Vicasinabin Synthesis Workflow
The synthesis of Vicasinabin is an 8-step process starting from benzyl chloride. A simplified

workflow of the synthesis is depicted below.

Synthesis of Vicasinabin (RG7774)

Benzyl Chloride Conversion to Azide Formation of Triazole Acylation Cyclization Chlorination Debenzylation Alkylation Final Coupling Vicasinabin

Click to download full resolution via product page

Caption: Simplified 8-step synthesis workflow for Vicasinabin.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Vicasinabin.

Radioligand Binding Assay
This protocol is adapted from the methods described for Vicasinabin (RG7774) and general

radioligand binding assay procedures.

Objective: To determine the binding affinity (Kᵢ) of Vicasinabin for the CB2 receptor.
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Materials:

Cell membranes from CHO cells expressing human CB2R.

[³H]-CP55940 (radioligand).

Vicasinabin (test compound).

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Wash buffer (ice-cold).

GF/C glass fiber filters (pre-soaked in 0.3% PEI).

96-well plates.

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend in the

final assay binding buffer. Determine the protein concentration using a suitable method (e.g.,

BCA assay).

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

150 µL of cell membrane suspension (typically 3-20 µg of protein).

50 µL of various concentrations of Vicasinabin or vehicle (for total binding) or a saturating

concentration of a non-labeled ligand (for non-specific binding).

50 µL of [³H]-CP55940 solution.

Incubation: Incubate the plate at 30°C for 60-120 minutes with gentle agitation to reach

equilibrium.
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Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C

filters using a cell harvester.

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound

radioligand.

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail,

and count the radioactivity using a scintillation counter.

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific

binding. Plot the specific binding as a function of the Vicasinabin concentration and fit the

data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the

Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the

radioligand and Kₑ is its dissociation constant.

Functional Cellular Assay (cAMP Measurement)
This protocol is based on the methods described for Vicasinabin and general functional assay

procedures.

Objective: To determine the functional potency (EC₅₀) of Vicasinabin by measuring its effect

on cAMP levels.

Materials:

CHO cells expressing human CB2R.

Assay medium.

Vicasinabin (test compound).

Forskolin (to stimulate adenylyl cyclase).

cAMP assay kit (e.g., AlphaLISA or HTRF).

384-well plates.

Plate reader capable of detecting the assay signal.
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Procedure:

Cell Culture: Culture the CHO-CB2R cells to the desired confluency in the appropriate

medium.

Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

Compound Addition: Treat the cells with increasing concentrations of Vicasinabin in the

assay medium.

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP

production.

Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C in a 5% CO₂

incubator.

Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the

manufacturer's protocol. This typically involves adding lysis buffer followed by the detection

reagents.

Signal Measurement: Read the plates on a compatible plate reader.

Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for inhibition

assays) against the logarithm of the Vicasinabin concentration. Fit the data to a sigmoidal

dose-response curve to determine the EC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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